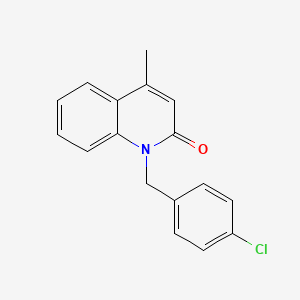

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-10-17(20)19(16-5-3-2-4-15(12)16)11-13-6-8-14(18)9-7-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVIXANYIBCPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361016 | |

| Record name | 6N-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61297-64-1 | |

| Record name | 6N-350S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one can be synthesized through several synthetic routes. One common method involves the condensation of 4-chlorobenzyl chloride with 4-methylquinolin-2(1h)-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include quinoline N-oxides.

- Reduction products include tetrahydroquinoline derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one | 297.73 | 3.8 | 0.12 (DMSO) |

| 1-[(4-Fluorophenyl)methyl]-4-methylquinolin-2(1H)-one | 283.31 | 3.1 | 0.25 (DMSO) |

| 1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | 285.73 | 2.9 | 1.50 (Water) |

Table 2: Spectral Data Comparison

Biological Activity

1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The molecular structure of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one includes a quinoline core substituted with a chlorobenzyl group. This structure is pivotal as it influences the compound's biological interactions. The synthesis typically involves methods such as nucleophilic substitution and condensation reactions, which can be optimized to enhance yield and purity .

The biological activity of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one is primarily attributed to its ability to interact with cellular signaling pathways. Similar compounds have been shown to interfere with apoptosis pathways by activating caspases, thereby inducing programmed cell death in cancer cells . The compound's mechanism may involve:

- Caspase Activation : Inducing apoptosis through caspase pathway activation.

- Inhibition of P-glycoprotein (P-gp) : Enhancing the accumulation of chemotherapeutic agents within cancer cells by inhibiting drug efflux mechanisms .

- Modulation of NF-kB Pathway : Potentially influencing inflammatory responses and cancer cell survival.

Anticancer Properties

Numerous studies have evaluated the anticancer efficacy of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 20 | Induction of apoptosis via caspase activation |

| Hep3B (Liver) | <10 | Inhibition of P-glycoprotein |

| MCF-7 (Breast) | 15 | Modulation of NF-kB signaling |

These results indicate that the compound exhibits potent cytotoxic effects, particularly against leukemia and liver cancer cell lines .

Case Studies

A notable study involved the evaluation of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one in a murine model of cancer. The compound was administered at varying doses, demonstrating significant tumor reduction compared to control groups. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics .

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (≥150°C) for cyclization; room temperature for reductions.

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, THF) for borohydride reductions.

- Purification : Silica plug filtration or column chromatography to isolate intermediates.

Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one, and what experimental considerations are essential?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C-NMR in CDCl₃ (300–500 MHz) to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.82 ppm) and methyl groups (δ 2.20 ppm) .

- Mass Spectrometry (ESI) : Confirm molecular weight with [M+H]⁺ peaks (e.g., 358.00 m/z) .

- X-ray Crystallography : Grow crystals via slow evaporation of Et₂O/CHCl₃ mixtures. Refinement using SHELXL with riding H-atoms (C–H = 0.93–0.98 Å) .

Q. Considerations :

- Crystal Quality : Avoid rapid cooling to prevent twinning.

- Deuterated Solvents : Ensure dryness for NMR to minimize water interference.

How can researchers address discrepancies between calculated and observed spectroscopic data during structural validation?

Level: Advanced

Methodological Answer :

- Cross-Validation : Compare NMR/IR data with X-ray-derived geometries. For example, omit poorly fitting reflections (e.g., (1 1 0) in ) during refinement .

- Statistical Metrics : Use R-factors and goodness-of-fit (GoF) to assess crystallographic agreement.

- Alternative Techniques : Employ high-resolution MS or 2D NMR (COSY, HSQC) to resolve ambiguous signals .

What are the best practices for refining crystal structures of quinolinone derivatives using SHELX software?

Level: Advanced

Methodological Answer :

- Hydrogen Placement : Geometrically place C-bound H atoms (riding model) and refine N–H groups isotropically .

- Data Handling : Omit outliers (e.g., high-intensity reflections with poor fit) using the OMIT command .

- Validation Tools : Use PLATON to check for voids, twinning, and H-bonding networks .

How do non-covalent interactions in crystalline phases influence the biological activity of 1-(4-Chlorobenzyl)-4-methylquinolin-2(1H)-one derivatives?

Level: Advanced

Methodological Answer :

- Hydrogen Bonding : N–H⋯O interactions stabilize crystal packing and may mimic target binding (e.g., enzyme active sites) .

- C–H⋯π Interactions : Enhance solubility by reducing lattice energy, as observed in alternating bilayer crystal structures .

- Structure-Activity Relationship (SAR) : Correlate crystallographic data with in vitro assays to identify pharmacophoric motifs.

What strategies improve yield in multi-step syntheses involving 4-chlorobenzyl intermediates?

Level: Advanced

Methodological Answer :

- Intermediate Stabilization : Protect reactive sites (e.g., hydroxyl groups) during alkylation .

- Purification : Use gradient elution in flash chromatography (e.g., CHCl₃ → CHCl₃/MeOH) to separate closely related byproducts .

- Reaction Monitoring : Track progress via TLC or in situ IR to terminate reactions at optimal conversion.

Which solvent systems effectively balance solubility and crystal growth for X-ray diffraction studies of this compound?

Level: Basic

Methodological Answer :

- Et₂O/CHCl₃ Mixtures : Slow evaporation at room temperature promotes large, untwinned crystals .

- Polarity Matching : Use solvents with Hansen solubility parameters close to the compound (δ ≈ 20 MPa¹/²). Avoid DMSO due to high boiling point.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.